(3-Bromo-2-fluorophenyl)(4-fluorophenyl)methanone
CAS No.:
Cat. No.: VC13744792
Molecular Formula: C13H7BrF2O
Molecular Weight: 297.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H7BrF2O |
|---|---|
| Molecular Weight | 297.09 g/mol |
| IUPAC Name | (3-bromo-2-fluorophenyl)-(4-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C13H7BrF2O/c14-11-3-1-2-10(12(11)16)13(17)8-4-6-9(15)7-5-8/h1-7H |
| Standard InChI Key | GFWGVCBMKRUGNU-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Br)F)C(=O)C2=CC=C(C=C2)F |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)F)C(=O)C2=CC=C(C=C2)F |
Introduction
(3-Bromo-2-fluorophenyl)(4-fluorophenyl)methanone is a complex organic compound that belongs to the class of benzophenones. These compounds are known for their diverse applications in chemistry, particularly in pharmaceuticals and materials science. This article aims to provide a comprehensive overview of (3-Bromo-2-fluorophenyl)(4-fluorophenyl)methanone, including its chemical properties, synthesis methods, and potential applications.
Synthesis Methods
The synthesis of (3-Bromo-2-fluorophenyl)(4-fluorophenyl)methanone typically involves the reaction of appropriately substituted benzoyl chlorides with aryl Grignard reagents. For example, the reaction between 3-bromo-2-fluorobenzoyl chloride and 4-fluorophenylmagnesium bromide can yield the desired product.
Synthesis Steps:
-
Preparation of Starting Materials: Synthesize or obtain 3-bromo-2-fluorobenzoyl chloride and 4-fluorophenylmagnesium bromide.
-
Grignard Reaction: React the benzoyl chloride with the Grignard reagent in an appropriate solvent.
-
Workup and Purification: Isolate and purify the product using standard organic chemistry techniques.
Applications and Research Findings
Benzophenones, including halogenated derivatives like (3-Bromo-2-fluorophenyl)(4-fluorophenyl)methanone, are studied for their potential applications in various fields:
-
Pharmaceuticals: These compounds can exhibit biological activity, making them candidates for drug development.
-
Materials Science: Halogenated benzophenones may be used in the synthesis of advanced materials due to their unique optical and electronic properties.
Research Challenges:
-
Toxicity and Safety: Assessing the environmental and health impacts of halogenated compounds is crucial.
-
Synthetic Efficiency: Improving synthesis methods to increase yield and reduce waste is an ongoing challenge.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume